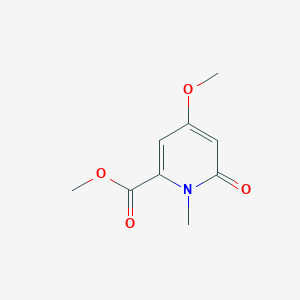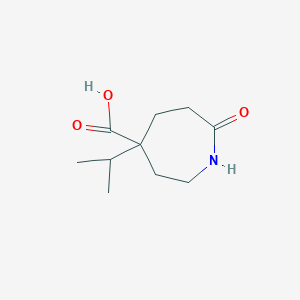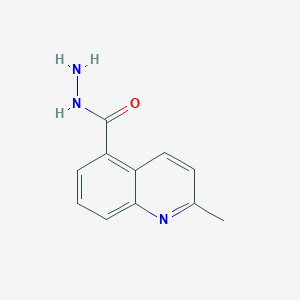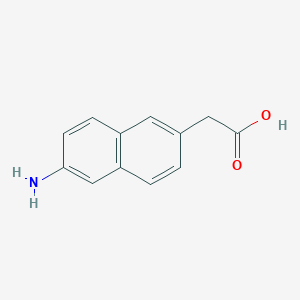
2-(tert-Butyl)-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-1H-indole-3-carbonitrile: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butyl group and the nitrile group in this compound makes it particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-1H-indole-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1H-indole.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Nitrile Group Introduction: The nitrile group can be introduced through a Sandmeyer reaction, where the amino group of the indole is converted to a nitrile group using copper(I) cyanide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(tert-Butyl)-1H-indole-3-carbonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antagonists. The presence of the nitrile group can enhance the binding affinity to biological targets.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic applications. They are explored as candidates for anticancer, anti-inflammatory, and antimicrobial agents.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The indole ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1H-indole-3-carbonitrile: Lacks the tert-butyl group, which can affect its reactivity and biological activity.
2-(tert-Butyl)-1H-indole: Lacks the nitrile group, which can influence its binding affinity and chemical properties.
2-(tert-Butyl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical and biological properties.
Uniqueness: 2-(tert-Butyl)-1H-indole-3-carbonitrile is unique due to the presence of both the tert-butyl and nitrile groups. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity, while the nitrile group enhances its binding affinity to biological targets. This combination of features makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-tert-butyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C13H14N2/c1-13(2,3)12-10(8-14)9-6-4-5-7-11(9)15-12/h4-7,15H,1-3H3 |
InChI-Schlüssel |
GZMLREZSXZOPPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899900.png)

![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11899908.png)



![8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B11899936.png)
![1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11899944.png)


![3-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11899953.png)


